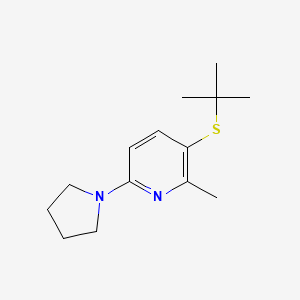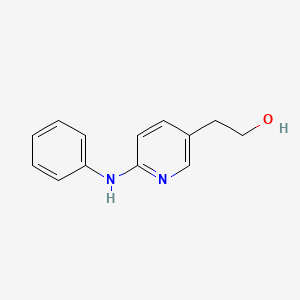
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the propynyl group: The final step is the alkylation of the pyrazole nitrogen with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The methoxy group or the propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.
Scientific Research Applications
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-(4-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole:
Uniqueness
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both the methoxyphenyl and propynyl groups, which confer distinct chemical properties and potential applications. The methoxy group can enhance solubility and reactivity, while the propynyl group can facilitate further functionalization and binding interactions.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C13H12N2O/c1-3-8-15-10-12(9-14-15)11-4-6-13(16-2)7-5-11/h1,4-7,9-10H,8H2,2H3 |
InChI Key |
ODXRSJIAJFDZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)
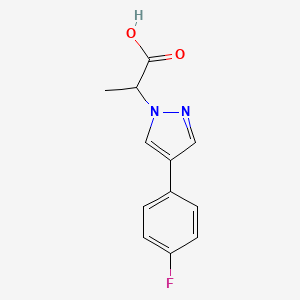
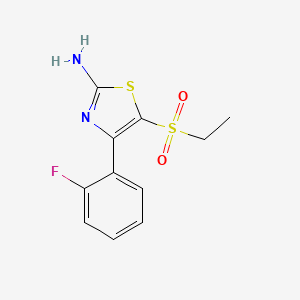

![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)
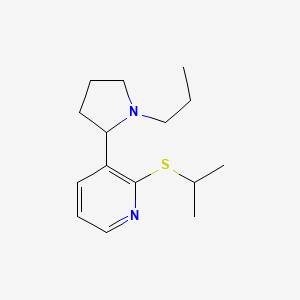

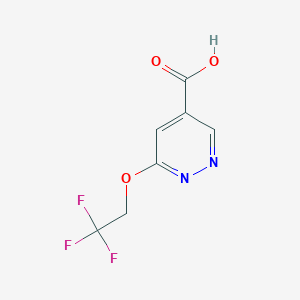

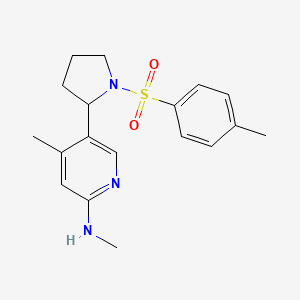

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
